Ethyl 2-(3-fluorophenethylamino)acetate
Description
Ethyl 2-(3-fluorophenethylamino)acetate is an ethyl ester derivative featuring a 3-fluorophenethylamine moiety attached to the α-carbon of an acetate backbone. These compounds are often intermediates in pharmaceutical synthesis, particularly for antimicrobial and anticancer agents . The 3-fluoro substituent on the phenyl ring likely enhances metabolic stability and influences binding interactions due to fluorine’s electronegativity and small atomic radius.
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
ethyl 2-[2-(3-fluorophenyl)ethylamino]acetate |
InChI |
InChI=1S/C12H16FNO2/c1-2-16-12(15)9-14-7-6-10-4-3-5-11(13)8-10/h3-5,8,14H,2,6-7,9H2,1H3 |
InChI Key |
FJFYOTLNFZDVCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNCCC1=CC(=CC=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares Ethyl 2-(3-fluorophenethylamino)acetate with key analogs, highlighting differences in substituents, ester groups, and physicochemical properties:
*Estimated based on structural similarity.
Key Observations :
- Fluorine Position : The 3-fluoro substituent in the target compound may improve metabolic stability compared to 2-fluoro analogs (e.g., in ’s 2-fluorophenethylamine derivative) .
- Substituent Effects : Methoxy groups (as in ) increase polarity and solubility, whereas methyl groups () enhance lipophilicity .
Physicochemical and Pharmacokinetic Differences
- Hydrogen Bonding: Amino and hydroxyl groups () improve solubility but reduce blood-brain barrier penetration compared to fluorine-substituted analogs .
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